Roxindole - 112192-04-8

Roxindole

Catalog Number: EVT-282105
CAS Number: 112192-04-8
Molecular Formula: C23H26N2O
Molecular Weight: 346.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Roxindole is a member of indoles. It has a role as an alpha-adrenergic antagonist and a serotonergic drug.
Overview

Roxindole, also known as EMD-49980, is a compound recognized for its dopaminergic and serotonergic activity. Initially developed by Merck KGaA for treating schizophrenia, it has shown potential in addressing depression and anxiety disorders due to its rapid antidepressant effects. The molecular formula of Roxindole is C23_{23}H26_{26}N2_{2}O, with a molecular weight of approximately 346.47 g/mol. It is classified as an achiral compound with no defined stereocenters .

Source and Classification

Roxindole belongs to the class of indole derivatives, which are significant in pharmacological research due to their diverse biological activities. It acts primarily as a dopamine D2 receptor agonist and also interacts with serotonin receptors, contributing to its therapeutic effects . This dual action distinguishes Roxindole from other compounds used in psychiatric treatment.

Synthesis Analysis

Methods

Several synthetic routes have been developed for Roxindole, focusing on efficiency and yield:

  1. Phase-Transfer Catalyzed Reaction: This method involves the reaction of gamma-butyrolactone with 5-methoxyindole, yielding an indolylbutyric acid derivative in one step. This approach is noted for its simplicity and high yield .
  2. Addition of Succinic Anhydride: A novel synthesis route utilizes the addition of succinic anhydride to 5-methoxyindolylmagnesium bromide. This method circumvents the complex construction of the indole moiety, allowing for a more straightforward multi-gram synthesis from inexpensive starting materials .

Technical Details

Molecular Structure Analysis

Structure

Roxindole's structure features an indole core, which is essential for its biological activity. The compound's specific arrangement allows it to interact effectively with dopamine and serotonin receptors.

Data

  • Molecular Formula: C23_{23}H26_{26}N2_{2}O
  • Molecular Weight: 346.47 g/mol
  • Chirality: Achiral (no stereocenters)
Chemical Reactions Analysis

Roxindole participates in various chemical reactions primarily related to its synthesis and modification. The reactions typically involve:

  1. Formation of Indole Derivatives: Through methods such as phase-transfer catalysis, Roxindole can be synthesized from simpler indole precursors.
  2. Receptor Binding Studies: Investigating how Roxindole interacts with dopamine and serotonin receptors involves biochemical assays that measure binding affinity and functional activity .

Technical Details

The reactions are often monitored using spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (NMR), and carbon-13 NMR to confirm the structure and purity of the synthesized compound .

Mechanism of Action

Roxindole's mechanism involves dual action on dopaminergic and serotonergic systems:

  • Dopaminergic Activity: As a dopamine D2 receptor agonist, Roxindole enhances dopaminergic transmission, which is crucial for mood regulation.
  • Serotonergic Activity: By modulating serotonin receptors, it contributes to its antidepressant effects. This dual mechanism allows Roxindole to exert rapid antidepressant effects compared to traditional antidepressants that often take weeks to show efficacy .

Data

Research indicates that low doses of Roxindole can decrease locomotor activity without inducing hyperactivity or stereotypy, suggesting a nuanced interaction with the dopaminergic system .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Roxindole is typically a white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Roxindole is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity profile includes interactions typical of indoles, such as electrophilic substitution reactions.
Applications

Roxindole has been explored for various therapeutic applications:

  1. Psychiatric Disorders: Due to its dopaminergic and serotonergic activity, it has potential uses in treating schizophrenia, depression, and anxiety disorders.
  2. Research Tool: Roxindole serves as a valuable tool in pharmacological research for studying neurotransmitter systems and developing new antidepressants.
Introduction to Roxindole: Historical Context and Development

Discovery and Initial Characterization as a Dopamine Autoreceptor Agonist

Roxindole (EMD-49980) emerged in the late 1980s as an innovative compound developed by Merck KGaA, initially characterized as a selective dopamine autoreceptor agonist. Early preclinical studies demonstrated its high binding affinity for dopamine D₂ receptors, with particular specificity for presynaptic autoreceptors rather than postsynaptic sites. This unique profile positioned roxindole as a promising candidate for modulating dopaminergic neurotransmission with potentially fewer motor side effects than typical antipsychotics. Mechanistically, roxindole's activation of presynaptic D₂ autoreceptors was shown to inhibit dopamine synthesis and release, effectively reducing dopaminergic hyperactivity in key brain pathways without causing complete receptor blockade [1] [8].

The compound's pharmacological specificity was rigorously established through comparative behavioral studies. Research demonstrated that roxindole effectively inhibited apomorphine-induced climbing behavior in mice and stereotyped behaviors in rats with ED₅₀ values of 1.4 mg/kg and 0.65 mg/kg subcutaneously, respectively. Unlike classical antipsychotics such as haloperidol, roxindole did not induce catalepsy even at higher doses, highlighting its differential action on pre- versus postsynaptic receptors. Furthermore, in reserpinized rats with hypersensitive postsynaptic receptors, roxindole only partially reversed hypomotility, contrasting with the full reversal seen with less selective agonists like talipexole. This suggested roxindole's preferential activity at dopamine autoreceptors rather than postsynaptic sites [2] [6].

Table 1: Comparative Behavioral Effects of Roxindole in Preclinical Models

Behavioral ParameterRoxindole ED₅₀ (mg/kg)Haloperidol ED₅₀ (mg/kg)Talipexole ED₅₀ (mg/kg)
Apomorphine climbing inhibition1.40.15>5
Apomorphine stereotypy inhibition0.650.05>5
Conditioned avoidance response1.50.08>5
Catalepsy induction>200.5>10

Functional receptor studies revealed roxindole's distinct efficacy profile at dopamine receptor subtypes. At human cloned receptors, roxindole exhibited partial agonist activity at D₃ receptors (Eₘₐₓ = 30% relative to dopamine) with significantly lower efficacy at D₂ (Eₘₐₓ = 10.5%) and moderate activity at D₄ receptors (Eₘₐₓ = 35.1%). This preferential activation profile at D₃ autoreceptors differentiated roxindole from other dopaminergic agents and underpinned its unique behavioral effects [8] [11].

Evolution from Antipsychotic Candidate to Antidepressant Research

Despite promising preclinical data, clinical trials for schizophrenia yielded disappointing efficacy. An open-label study involving patients with acute schizophrenia found only modest antipsychotic effects, with limited improvement in core positive symptoms. Unexpectedly, investigators observed significant improvements in affective symptoms and reductions in anxiety scores among trial participants. These serendipitous findings shifted interest toward investigating roxindole's potential antidepressant properties [1] [3].

The paradigm shift from antipsychotic to antidepressant development was solidified through controlled trials in major depression. In a pivotal study by Gründer et al. (1993), roxindole administration resulted in rapid symptom reduction within the first week of treatment, an effect profile contrasting with the delayed onset of traditional antidepressants. Notably, roxindole demonstrated particular efficacy in patients with psychomotor retardation, a symptom dimension often refractory to conventional antidepressants. These clinical observations aligned with preclinical findings where roxindole reduced immobility time in the forced swimming test—a behavioral model predictive of antidepressant activity—at doses between 1-5 mg/kg [1] [6].

Table 2: Evolution of Roxindole's Clinical Applications

Research PhasePrimary IndicationKey FindingsOutcome
PreclinicalSchizophreniaSelective autoreceptor agonism, no catalepsyPromising candidate
Phase I/IISchizophreniaModest antipsychotic efficacyLimited clinical utility
Phase II/IIIMajor DepressionRapid antidepressant effects (≤7 days)Redirection of development focus
ExploratoryParkinson's DiseaseImprovement in motor symptoms at low dosesProof-of-concept established
ExploratoryProlactinomaProlactin reduction comparable to bromocriptineAlternative to ergot derivatives

Long-term studies revealed another dimension to roxindole's mechanism relevant to depression treatment. Repeated administration (twice daily for 14 days) significantly potentiated amphetamine-induced locomotion in rats—a neuroadaptive response characteristic of established antidepressants. This effect suggested that beyond acute autoreceptor activation, roxindole induced downstream neuroplastic changes in dopaminergic systems, potentially reversing the hypodopaminergic states implicated in anhedonia and psychomotor retardation in depression. The convergence of autoreceptor selectivity and adaptive neuronal changes positioned roxindole as a novel pharmacologic approach to mood disorders [6] [8].

Role in Bridging Dopaminergic and Serotonergic Pharmacological Paradigms

Roxindole's most significant contribution to neuropsychopharmacology lies in its dual modulation of dopaminergic and serotonergic systems. Beyond its dopamine autoreceptor activity, roxindole demonstrated high affinity for serotonin 5-HT₁ₐ receptors (pKᵢ = 9.42) with partial agonist efficacy (Eₘₐₓ = 59.6% relative to serotonin). Simultaneously, it inhibited serotonin reuptake with an IC₅₀ of 1.4 nM, comparable to specialized serotonin reuptake inhibitors. This triple mechanism—combining dopamine autoreceptor agonism, serotonin reuptake inhibition, and 5-HT₁ₐ partial agonism—represented a novel pharmacologic profile distinct from existing antidepressant classes [7] [8].

Functional studies elucidated clinically relevant interactions between these systems. Roxindole dose-dependently potentiated low-dose L-5-HTP-induced head twitches (a 5-HT₂ₐ-mediated behavior) while inhibiting head twitches induced by higher L-5-HTP doses. This bidirectional modulation suggested context-dependent serotonergic effects. Furthermore, roxindole antagonized hyperthermia induced by fenfluramine or trifluoromethylphenylpiperazine at high ambient temperatures—a 5-HT₂ₐ-mediated response—highlighting its complex serotonergic profile. The compound also demonstrated putative 5-HT₁B agonism, evidenced by its attenuation of exploratory hyperactivity without affecting mCPP-induced hypothermia [3] [8].

Table 3: Roxindole's Receptor Interaction Profile

Receptor TargetAffinity (pKᵢ)Agonist Efficacy (Eₘₐₓ %)Functional Effect
D₂ autoreceptors8.5510.5%Inhibition of dopamine synthesis and release
D₃ receptors8.9330.0%Modulation of limbic dopamine transmission
D₄ receptors8.2335.1%Preferential autoreceptor activation
5-HT₁ₐ receptors9.4259.6%Partial agonism, anxiolytic potential
5-HT₁D receptors7.0513.7%Modest agonism
5-HT transporter--Reuptake inhibition (IC₅₀ = 1.4 nM)
5-HT₂ₐ receptors<6.0AntagonistFunctional antagonism demonstrated in vivo

The functional integration of dopaminergic and serotonergic mechanisms was particularly evident in roxindole's effects on catalepsy. While the compound alone did not induce catalepsy, it significantly antagonized haloperidol-induced catalepsy through serotonin-dependent mechanisms. This effect was blocked by serotonin depletion, indicating that roxindole's 5-HT₁ₐ agonism and serotonin reuptake inhibition counterbalanced dopaminergic blockade effects. This pharmacological synergy potentially explains roxindole's low extrapyramidal symptom profile despite significant dopaminergic activity. The compound thus represented an early example of rationally designed multi-system modulation for enhanced therapeutic outcomes in mood and psychotic disorders [2] [6] [9].

Properties

CAS Number

112192-04-8

Product Name

Roxindole

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C23H26N2O/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2

InChI Key

HGEYJZMMUGWEOT-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O

Solubility

Soluble in DMSO

Synonyms

3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl)-1H-indol-5-ol
5-hydroxy-3-(4-(4-phenyl-1,2,3,6-tetrahydropyidyl)-1-butyl)-1-indole mesylate
EMD 49980
EMD-49980
roxindol
roxindole
roxindole hydrochloride
roxindole mesylate
roxindole monohydrochloride

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.